molecular formula C21H25NO3 B6081672 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine

4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine

Cat. No. B6081672
M. Wt: 339.4 g/mol
InChI Key: DJKMKJQKZJUSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of morpholine derivatives and has shown promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine have been extensively studied. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, the compound has been found to modulate the immune response by regulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine. One area of research is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, the compound could be explored for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, the mechanism of action of the compound could be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine is a promising compound with potential applications in various scientific research fields. The compound has shown promising results in the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune response. While there are limitations to its use in lab experiments, the compound's high purity and stability make it an attractive option for further research.

Synthesis Methods

The synthesis of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine involves the reaction of morpholine with 3,4-dimethylbenzoyl chloride and 3-methoxybenzyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable reagent. The synthesis method has been optimized to obtain high yields of the compound with good purity.

Scientific Research Applications

4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, the compound has been explored for its potential use as an antifungal agent.

properties

IUPAC Name

(3,4-dimethylphenyl)-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-7-8-18(11-16(15)2)21(23)22-9-10-25-20(14-22)13-17-5-4-6-19(12-17)24-3/h4-8,11-12,20H,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKMKJQKZJUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine

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